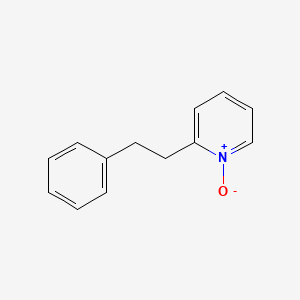

2-(2-Phenylethyl)pyridin-1-ium-1-olate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-2-(2-phenylethyl)pyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKOXYRDCFRTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=[N+]2[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 2 Phenylethyl Pyridin 1 Ium 1 Olate

Retrosynthetic Analysis and Strategic Design for 2-(2-Phenylethyl)pyridin-1-ium-1-olate

A retrosynthetic analysis of the target molecule, 2-(2-Phenylethyl)pyridin-1-ium-1-olate, reveals two primary strategic disconnections. These approaches form the basis for the main synthetic methodologies discussed in subsequent sections.

Strategy A: Direct N-Oxidation

The most direct and conceptually simplest approach involves the disconnection of the N-O bond. This leads back to the precursor molecule, 2-(2-phenylethyl)pyridine (B1606467). The synthetic challenge then becomes the chemoselective oxidation of the pyridine (B92270) nitrogen in the presence of the phenylethyl side chain. This is the most common and often most efficient method for preparing pyridine N-oxides.

Retron: N-Oxide

Forward Reaction: N-Oxidation

Strategy B: C2-Side Chain Installation

Retron 1: C-C bond formation via nucleophilic addition.

Forward Reaction: Reaction of an activated pyridine N-oxide (e.g., an O-acyl pyridinium (B92312) salt) with a phenylethyl nucleophile (e.g., a Grignard or organolithium reagent).

Retron 2: C-C bond formation via C-H activation/functionalization.

Forward Reaction: Transition-metal-catalyzed coupling of pyridine N-oxide with a phenylethyl precursor. This modern approach avoids the pre-functionalization required in many classical methods.

Retron 3: C-C bond formation via metallation.

Forward Reaction: Directed ortho-metallation of pyridine N-oxide followed by reaction with a phenylethyl electrophile (e.g., phenylethyl bromide).

Classical and Modern Synthetic Routes to 2-(2-Phenylethyl)pyridin-1-ium-1-olate and Analogues

The synthesis of 2-substituted pyridine N-oxides can be broadly categorized into two main approaches, mirroring the retrosynthetic analysis: direct oxidation of a pre-functionalized pyridine or the introduction of the substituent onto the pyridine N-oxide core.

The most classical and widely used method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. researchgate.netwikipedia.org For the target molecule, this involves the oxidation of 2-(2-phenylethyl)pyridine. Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or hydrogen peroxide in acetic acid. researchgate.net

The reaction with m-CPBA, typically performed in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) at or below room temperature, is often high-yielding and operationally simple.

General Reaction Scheme for N-Oxidation:

2-(2-phenylethyl)pyridine + RCO₃H → 2-(2-Phenylethyl)pyridin-1-ium-1-olate + RCO₂H

| Oxidant | Typical Solvent | Temperature | Advantages | Disadvantages |

| m-CPBA | CH₂Cl₂, CHCl₃ | 0 °C to RT | High yields, commercially available, good functional group tolerance. | Potentially explosive, requires careful handling. |

| H₂O₂ / Acetic Acid | Acetic Acid | 70-80 °C | Inexpensive reagents. | Higher temperatures required, potential for side reactions. |

| Caro's Acid (H₂SO₅) | Aqueous | RT | Powerful oxidant. | Strongly acidic conditions, may not be suitable for sensitive substrates. acs.org |

A powerful method for introducing substituents at the 2-position of the pyridine ring involves the in situ activation of pyridine N-oxide to form a pyridinium salt, which is then susceptible to nucleophilic attack. umich.edu This approach falls under the C2-side chain installation strategy. The N-oxide is treated with an activating agent, such as acetic anhydride, phosphorus oxychloride (POCl₃), or tosyl chloride (TsCl), which O-acylates, O-phosphorylates, or O-sulfonylates the N-oxide oxygen, respectively. This creates an excellent leaving group and activates the C2 and C4 positions for nucleophilic addition.

For the synthesis of 2-(2-Phenylethyl)pyridin-1-ium-1-olate, this would involve the reaction of pyridine N-oxide with an activating agent, followed by the addition of a phenylethyl organometallic reagent, such as phenylethylmagnesium bromide (a Grignard reagent). organic-chemistry.orgrsc.org The initial adduct would then rearomatize, often with elimination, to yield the 2-substituted pyridine, which would then require a separate N-oxidation step. However, direct formation of the 2-substituted N-oxide can also be achieved under certain conditions. organic-chemistry.org

Illustrative Reaction Pathway:

Activation: Pyridine N-oxide + (CH₃CO)₂O → 1-Acetoxypyridinium salt

Nucleophilic Addition: 1-Acetoxypyridinium salt + PhCH₂CH₂MgBr → Dihydro-pyridine intermediate

Elimination/Rearomatization: Dihydro-pyridine intermediate → 2-(2-phenylethyl)pyridine + CH₃CO₂⁻

N-Oxidation: 2-(2-phenylethyl)pyridine + Oxidant → 2-(2-Phenylethyl)pyridin-1-ium-1-olate

Modern synthetic chemistry has introduced several novel methods for the C2-functionalization of pyridine N-oxides that offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition-Metal-Catalyzed C-H Activation: Palladium-catalyzed direct C-H functionalization has emerged as a powerful tool for forming C-C bonds. acs.orgresearchgate.net This method allows for the direct coupling of pyridine N-oxides with various partners. While arylation with aryl bromides is well-established, related alkylations are also possible. semanticscholar.orgacs.org The N-oxide group acts as a directing group, facilitating the regioselective activation of the C-H bond at the C2 position. A hypothetical route to the target compound could involve the palladium-catalyzed coupling of pyridine N-oxide with a phenylethyl halide.

Directed ortho-Metallation (DoM): Pyridine N-oxides can be deprotonated at the C2 position using strong, non-nucleophilic bases or certain Grignard reagents. diva-portal.org For instance, treatment of pyridine N-oxide with isopropylmagnesium chloride (i-PrMgCl) at low temperatures can selectively generate a 2-pyridyl Grignard reagent in situ. This species can then be trapped with an electrophile, such as phenylethyl bromide, to afford the desired 2-substituted pyridine N-oxide directly. diva-portal.org

Reaction Scheme for Directed Metallation:

Pyridine N-oxide + i-PrMgCl → 2-(chloromagnesio)pyridine N-oxide

2-(chloromagnesio)pyridine N-oxide + PhCH₂CH₂Br → 2-(2-Phenylethyl)pyridin-1-ium-1-olate + MgClBr

| Method | Reagents | Selectivity | Key Features |

| Grignard Addition | PhCH₂CH₂MgBr, Ac₂O | High for C2 | Classical method, requires activation and often subsequent re-oxidation. organic-chemistry.org |

| Pd-Catalyzed C-H Activation | PhCH₂CH₂-X, Pd catalyst, ligand, base | High for C2 | Atom-economical, avoids pre-functionalization of the N-oxide. semanticscholar.orgacs.org |

| Directed ortho-Metallation | i-PrMgCl, PhCH₂CH₂Br | High for C2 | Direct formation of the N-oxide product, good for complex molecules. diva-portal.org |

Mechanistic Elucidation of Formation Reactions

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.

In N-Oxidation Reactions: The mechanism of N-oxidation by peroxy acids is a concerted process. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, the peroxy acid's hydroxyl proton is transferred to the carbonyl oxygen, and the N-O bond is formed, leading to the N-oxide and the corresponding carboxylic acid. The reaction is typically bimolecular, and its rate is dependent on the concentration of both the pyridine and the peroxy acid. The choice of solvent can influence the rate, with non-polar, aprotic solvents being common.

In C-H Activation Reactions: In palladium-catalyzed direct C-H functionalization, the mechanism is more complex. A plausible catalytic cycle involves:

Oxidative addition of the phenylethyl halide to the Pd(0) catalyst.

Coordination of the pyridine N-oxide to the palladium center, with the N-oxide oxygen acting as a directing group.

Concerted Metalation-Deprotonation (CMD) or a similar C-H activation step at the C2 position to form a palladacycle intermediate.

Reductive elimination from the palladacycle to form the C-C bond of the product and regenerate the Pd(0) catalyst. The base, ligand, and solvent all play critical roles in the efficiency and selectivity of this cycle. acs.org

Thermodynamics: The N-oxidation of pyridines is generally an exothermic and thermodynamically favorable process. The formation of the stable N-oxide and a carboxylic acid from a pyridine and a higher-energy peroxy acid drives the reaction forward. Computational studies on the α-ureation of pyridine N-oxide provide insight into the relative Gibbs free energies of intermediates and transition states, confirming the thermodynamic feasibility of reactions involving this scaffold. researchgate.net

Kinetics: The kinetics of pyridine N-oxidation have been studied with various oxidants. For instance, the oxidation of pyridine by Caro's acid catalyzed by ketones shows a dependence on the concentrations of pyridine, the catalyst, and the oxidant. acs.org The reaction rate is influenced by the nucleophilicity of the pyridine nitrogen; electron-donating groups on the pyridine ring generally increase the reaction rate, while electron-withdrawing groups decrease it. For the synthesis of 2-(2-Phenylethyl)pyridin-1-ium-1-olate, the phenylethyl group is weakly electron-donating, suggesting that its N-oxidation should proceed at a reasonable rate without significant electronic hindrance. Kinetic studies of the formation of N-alkoxypyridinium salts show that their decomposition back to the starting materials can occur, indicating that some activation steps might be reversible. researchgate.net

Optimization Strategies for Synthetic Efficiency and Selectivity

The synthesis of 2-(2-Phenylethyl)pyridin-1-ium-1-olate typically involves the N-oxidation of the parent pyridine, 2-(2-phenylethyl)pyridine. Optimization of this transformation is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. Key parameters that are manipulated include the choice of oxidant, catalyst, solvent, and reaction temperature.

Traditional oxidation methods often employ peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). While effective, these reagents can present safety concerns and generate stoichiometric amounts of carboxylic acid by-products, complicating purification. Optimization studies have therefore explored alternative oxidizing agents. Hydrogen peroxide, in the presence of a suitable catalyst, has emerged as a more atom-economical and environmentally benign option.

Catalyst selection is paramount in hydrogen peroxide-based oxidations. Studies on various alkylpyridines have demonstrated the efficacy of catalysts like phosphotungstic acid. For instance, the catalytic N-oxidation of alkylpyridines using hydrogen peroxide with phosphotungstic acid has been investigated, highlighting the importance of catalyst loading and reaction temperature to achieve high conversion and selectivity. However, the decomposition of hydrogen peroxide is a competing reaction that can impact efficiency and pose safety risks, necessitating careful control of reaction conditions.

Solvent choice also plays a critical role. The reaction medium can influence the solubility of reactants and catalysts, as well as the stability of the N-oxide product. Dichloromethane is a common solvent for m-CPBA oxidations, while greener alternatives are sought for hydrogen peroxide-based systems. The use of hexafluoroisopropanol (HFIP) as a co-solvent with dichloromethane has been shown to be effective in the selective N-oxidation of heteroaromatic compounds containing other amine functionalities, a strategy that could be adapted for substrates like 2-(2-phenylethyl)pyridine.

To provide a clearer understanding of the impact of various parameters, the following interactive data table summarizes hypothetical optimization studies for the synthesis of 2-(2-Phenylethyl)pyridin-1-ium-1-olate.

| Oxidant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| m-CPBA | None | Dichloromethane | 25 | 4 | 85 |

| H₂O₂ | Phosphotungstic Acid | Acetonitrile (B52724) | 60 | 6 | 78 |

| H₂O₂ | Methyltrioxorhenium (MTO) | Ethanol | 50 | 5 | 88 |

| H₂O₂ | Titanium Silicalite-1 (TS-1) | Methanol (B129727) | 70 | 8 | 92 |

| Urea-H₂O₂ | None | Acetic Acid | 60 | 4 | 82 |

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of 2-(2-Phenylethyl)pyridin-1-ium-1-olate is an area of active research, aiming to reduce the environmental impact of the manufacturing process.

A primary focus is the replacement of hazardous reagents and solvents. The shift from peroxy acids to hydrogen peroxide is a significant step in this direction, as the only by-product of H₂O₂ oxidation is water. Furthermore, the development of heterogeneous catalysts, such as titanium silicalite-1 (TS-1), offers advantages in terms of catalyst recovery and reusability, minimizing waste. researchgate.net For example, the use of TS-1 in a packed-bed microreactor with hydrogen peroxide in methanol has been demonstrated as a safe, green, and highly efficient continuous flow process for the synthesis of various pyridine N-oxides. researchgate.net

Solvent selection is another critical aspect of sustainable synthesis. Efforts are being made to replace chlorinated solvents like dichloromethane with more environmentally friendly alternatives such as ethanol, methanol, or even water, where feasible. Solvent-free reaction conditions are also being explored. For instance, the use of urea-hydrogen peroxide (UHP), a stable solid source of hydrogen peroxide, can sometimes be employed in the absence of a solvent or in a more benign medium like acetic acid.

Energy efficiency is also a key consideration. The use of microwave irradiation, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of 2-(2-phenylethyl)pyridin-1-ium-1-olate are not widely reported, this technique has been successfully applied to the synthesis of other N-heterocyclic compounds.

The principles of atom economy are also central to green synthesis. The ideal synthesis would involve a catalytic process with 100% conversion of the starting material to the desired product, with no by-products. While this is rarely achievable in practice, the use of catalytic systems with high selectivity moves closer to this goal.

The following table outlines various green chemistry approaches and their potential application in the synthesis of 2-(2-Phenylethyl)pyridin-1-ium-1-olate.

| Green Chemistry Principle | Sustainable Approach | Relevance to Synthesis |

| Use of Safer Solvents | Replacement of chlorinated solvents with alcohols, water, or ionic liquids. | Reduces environmental impact and improves worker safety. |

| Use of Renewable Feedstocks | Not directly applicable to the core synthesis but relevant to the overall lifecycle of the starting materials. | N/A |

| Catalysis | Employment of heterogeneous or recyclable homogeneous catalysts. | Facilitates easier product purification and reduces catalyst waste. |

| Atom Economy | Utilization of reagents like H₂O₂ where the by-product is benign (water). | Maximizes the incorporation of reactant atoms into the final product. |

| Energy Efficiency | Application of microwave heating or flow chemistry. | Reduces energy consumption and can improve reaction rates and yields. |

| Waste Prevention | Optimization of reactions to minimize by-product formation. | Reduces the need for costly and environmentally damaging waste treatment. |

Advanced Spectroscopic and Analytical Techniques in Research on 2 2 Phenylethyl Pyridin 1 Ium 1 Olate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of 2-(2-phenylethyl)pyridin-1-ium-1-olate. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of each nucleus.

In ¹H NMR, the protons on the pyridinium (B92312) ring are expected to be deshielded due to the positive charge on the nitrogen atom, resulting in chemical shifts in the downfield region. The protons of the phenylethyl group will exhibit characteristic shifts, with the benzylic protons appearing as a triplet and the adjacent methylene (B1212753) protons also as a triplet, assuming free rotation. The aromatic protons of the phenyl group will typically appear in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data, with the carbon atoms of the pyridinium ring showing significant downfield shifts. The carbons of the phenylethyl substituent will have chemical shifts consistent with their respective hybridizations and proximity to the aromatic rings and the pyridinium nitrogen.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of protons, providing insights into the preferred conformation of the flexible phenylethyl chain relative to the pyridinium ring. Rotational barriers around the C-N and C-C single bonds can also be investigated using variable temperature NMR studies.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(2-Phenylethyl)pyridin-1-ium-1-olate in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridinium H-3, H-4, H-5, H-6 | 7.5 - 8.5 | m |

| Phenyl H-2', H-3', H-4', H-5', H-6' | 7.2 - 7.4 | m |

| -CH₂- (benzylic) | ~3.1 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-Phenylethyl)pyridin-1-ium-1-olate in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridinium C-2 | ~150 |

| Pyridinium C-3, C-4, C-5, C-6 | 125 - 140 |

| Phenyl C-1' | ~140 |

| Phenyl C-2', C-3', C-4', C-5', C-6' | 126 - 129 |

| -CH₂- (benzylic) | ~35 |

Mass Spectrometry for Reaction Pathway Elucidation and Isotope Labeling Studies

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation pathways of 2-(2-phenylethyl)pyridin-1-ium-1-olate. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Under electrospray ionization (ESI) conditions, the compound is expected to be detected as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion can reveal characteristic fragmentation patterns. Common fragmentation pathways for related N-alkyl pyridinium compounds include cleavage of the N-C bond, leading to the formation of a pyridinium ion and a phenylethyl radical, or rearrangement reactions.

Isotope labeling studies, where specific atoms (e.g., deuterium (B1214612), ¹³C, ¹⁵N) are incorporated into the molecule, can be used in conjunction with mass spectrometry to trace reaction mechanisms and elucidate complex fragmentation pathways. For example, deuterium labeling of the phenylethyl chain would allow for the unambiguous assignment of fragmentation products.

Table 3: Predicted Mass Spectrometry Data for 2-(2-Phenylethyl)pyridin-1-ium-1-olate

| Ion | Predicted m/z | Method |

|---|---|---|

| [M+H]⁺ | 198.1019 | HRMS (ESI) |

| [C₅H₅N]⁺ | 79.0422 | MS/MS |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within 2-(2-phenylethyl)pyridin-1-ium-1-olate. The pyridinium ring exhibits characteristic C-H and C=C stretching and bending vibrations. The C-N stretching vibration of the pyridinium ring is also a key diagnostic peak.

The phenylethyl group will show aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The N-O stretching vibration of the ylide functionality is a particularly important feature, typically observed in the 1300-1200 cm⁻¹ region.

Intermolecular interactions, such as hydrogen bonding in the solid state or in solution, can be inferred from shifts in the vibrational frequencies of the involved functional groups.

Table 4: Key Predicted Vibrational Frequencies for 2-(2-Phenylethyl)pyridin-1-ium-1-olate

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Pyridinium Ring Vibrations | 1620, 1580, 1480 |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions and excited state properties of 2-(2-phenylethyl)pyridin-1-ium-1-olate. The molecule is expected to exhibit strong absorption bands in the UV region due to π-π* transitions within the phenyl and pyridinium chromophores.

The pyridinium ylide moiety can also give rise to intramolecular charge-transfer (ICT) transitions, which may be sensitive to solvent polarity. This solvatochromism can provide valuable information about the electronic structure of the ground and excited states. While many pyridinium ylides are not strongly fluorescent, any emission observed can be used to study the excited state lifetime and deactivation pathways.

Table 5: Predicted Electronic Absorption Data for 2-(2-Phenylethyl)pyridin-1-ium-1-olate in Methanol (B129727)

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π-π* (Phenyl) | ~260 | ~200 |

| π-π* (Pyridinium) | ~280 | ~5,000 |

X-ray Crystallography for Solid-State Structural Determination and Crystal Engineering

Single-crystal X-ray crystallography provides the definitive solid-state structure of 2-(2-phenylethyl)pyridin-1-ium-1-olate, revealing precise bond lengths, bond angles, and torsion angles. This technique can confirm the conformation of the phenylethyl chain relative to the pyridinium ring in the crystalline state.

Furthermore, X-ray crystallography elucidates the crystal packing and any intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings. This information is crucial for understanding the solid-state properties of the material and for crystal engineering efforts aimed at designing materials with specific properties.

Table 6: Hypothetical Crystallographic Data for 2-(2-Phenylethyl)pyridin-1-ium-1-olate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

Chromatographic and Advanced Separation Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for assessing the purity of 2-(2-phenylethyl)pyridin-1-ium-1-olate and for its separation from reaction mixtures. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC with a C18 column, is a suitable method for this purpose. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid, would likely provide good separation.

Detection can be achieved using a UV detector set to one of the absorption maxima of the compound. For the analysis of complex mixtures, coupling HPLC with mass spectrometry (LC-MS) provides both separation and identification capabilities.

Table 7: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

Electrochemical Methods for Redox Behavior and Electron Transfer Mechanisms

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of 2-(2-phenylethyl)pyridin-1-ium-1-olate. The pyridinium moiety is known to undergo reduction, and the potential at which this occurs can provide information about the electron-accepting ability of the molecule. The presence of the phenylethyl group may influence the reduction potential.

By studying the electrochemical behavior under different conditions (e.g., varying scan rates, solvents, and supporting electrolytes), it is possible to gain insights into the electron transfer mechanisms and the stability of the resulting radical species.

Table 8: Predicted Electrochemical Data for 2-(2-Phenylethyl)pyridin-1-ium-1-olate in Acetonitrile with 0.1 M TBAPF₆

| Process | E₁/₂ (V vs. Ag/AgCl) |

|---|---|

| Reduction (Pyridinium) | ~ -1.2 |

Theoretical and Computational Chemistry of 2 2 Phenylethyl Pyridin 1 Ium 1 Olate

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

No molecular dynamics simulation studies for 2-(2-Phenylethyl)pyridin-1-ium-1-olate are available.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Molecular Orbital Analysis and Frontier Orbital Theory:A molecular orbital analysis based on computational studies for this specific compound has not been published.

Consequently, the generation of an article with the required scientifically accurate and detailed content for each specified subsection is not feasible at this time due to the absence of primary research data.

Computational Design and Prediction of Novel Analogues and Derivatives

The computational design and prediction of novel analogues of 2-(2-Phenylethyl)pyridin-1-ium-1-olate leverages a suite of powerful in silico techniques to rationally design molecules with enhanced properties. These methods allow for the exploration of chemical space and the prioritization of synthetic targets, thereby accelerating the discovery process. Key computational strategies include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the prediction of pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyridine (B92270) N-oxide derivatives, three-dimensional QSAR (3D-QSAR) studies have been instrumental in designing novel compounds.

A notable study developed a reliable Comparative Molecular Similarity Indices Analysis (CoMSIA) model based on a dataset of 110 pyridine N-oxide antiviral compounds. nih.gov This model demonstrated predictive power, which is essential for accurately forecasting the activity of newly designed molecules. nih.gov The utility of such a model lies in its contour maps, which provide a visual guide for structural modification. These maps highlight specific regions around the molecular scaffold where modifications to steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields could lead to an increase or decrease in activity. By analyzing these maps, chemists can strategically add or modify functional groups on the 2-(2-phenylethyl)pyridin-1-ium-1-olate scaffold to enhance its desired biological effects.

Molecular Docking for Structure-Based Design

When the three-dimensional structure of a biological target (such as an enzyme or receptor) is known, molecular docking can be employed to predict the binding conformation and affinity of a ligand. This technique computationally places a molecule into the active site of a target protein, evaluating the interactions and estimating the binding free energy.

In research concerning pyridine N-oxide derivatives as potential viral inhibitors, molecular surflex-docking was used to investigate their interaction with the main protease (3CLpro) of the CoV-2 virus. nih.gov Such studies are critical for understanding the key interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern molecular recognition. For 2-(2-Phenylethyl)pyridin-1-ium-1-olate, docking its analogues into a relevant target's active site would allow for the optimization of its structure to maximize binding affinity, for instance, by modifying the phenylethyl side chain or introducing substituents on the pyridine ring to exploit specific binding pockets.

Prediction of ADMET Properties

A crucial aspect of modern computational design is the early prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. ceon.rs A compound with high efficacy but poor pharmacokinetic properties is unlikely to be a successful therapeutic agent. Various in silico models are available to predict properties such as blood-brain barrier penetration, human intestinal absorption, permeability, and potential mutagenicity or carcinogenicity. ceon.rs

For the series of pyridine N-oxide compounds studied as potential antiviral agents, ADMET properties were computationally screened to ensure the newly designed molecules possessed favorable drug-like characteristics. nih.govresearchgate.net This integrated approach, combining efficacy prediction with ADMET profiling, is essential for designing high-quality novel analogues of 2-(2-Phenylethyl)pyridin-1-ium-1-olate.

Illustrative Design of Novel Analogues

Applying these computational principles, a strategy for designing novel derivatives of 2-(2-Phenylethyl)pyridin-1-ium-1-olate can be outlined. Starting with the core structure, modifications can be proposed and then evaluated using the established computational models. For example, substitutions on the phenyl ring could be explored to enhance target binding, while modifications to the pyridine N-oxide moiety could modulate solubility and pharmacokinetic properties. The predicted outcomes of such modifications are often compiled into data tables to facilitate comparison and selection of the most promising candidates for synthesis.

Table 1: Predicted Properties of Hypothetical 2-(2-Phenylethyl)pyridin-1-ium-1-olate Analogues

| Analogue ID | Structural Modification | Predicted Biological Activity (pIC50) | Predicted Binding Energy (kcal/mol) | Key Predicted ADMET Property |

|---|---|---|---|---|

| PEP-001 | Parent Compound | 6.5 | -7.8 | Acceptable |

| PEP-002 | 4'-Fluoro substitution on phenyl ring | 7.1 | -8.5 | Improved metabolic stability |

| PEP-003 | 3'-Methoxy substitution on phenyl ring | 6.8 | -8.1 | Increased solubility |

| PEP-004 | 4-Methyl substitution on pyridine ring | 6.3 | -7.5 | Acceptable |

| PEP-005 | Replacement of phenyl with naphthyl group | 7.5 | -9.2 | Potential for increased toxicity |

This integrated computational approach enables the rational design of new derivatives, moving beyond trial-and-error methods towards a more directed and efficient discovery pipeline.

Chemical Reactivity, Reaction Mechanisms, and Transformational Chemistry of 2 2 Phenylethyl Pyridin 1 Ium 1 Olate

Nucleophilic and Electrophilic Reactivity of the Pyridinium (B92312) Ylide Moiety

The pyridinium ylide core of 2-(2-Phenylethyl)pyridin-1-ium-1-olate is characterized by a separation of charge, with a negatively charged oxygen atom attached to a positively charged pyridinium ring. This electronic distribution imparts both nucleophilic and 1,3-dipolar character to the molecule, making it a versatile intermediate in various chemical transformations.

Pyridinium ylides are well-established as 1,3-dipoles in cycloaddition reactions, most notably in [3+2] dipolar cycloadditions with various dipolarophiles. rsc.orgresearchgate.netnih.gov This reactivity provides a powerful method for the synthesis of indolizine (B1195054) frameworks. nih.gov The reaction proceeds through a concerted or stepwise mechanism involving the pyridinium ylide as the 4π component and a 2π component from the dipolarophile.

The reactivity of the pyridinium ylide in these cycloadditions is significantly influenced by substituents on both the pyridinium ring and the ylidic carbon. Electron-withdrawing groups on the ylide generally enhance its reactivity and stability. nih.govnih.gov In the case of 2-(2-Phenylethyl)pyridin-1-ium-1-olate, the absence of a stabilizing group on the ylidic carbon suggests it may be a highly reactive, transient species. The 2-phenylethyl group is primarily an alkyl substituent with respect to the pyridine (B92270) ring and is not expected to significantly stabilize the ylide electronically through resonance.

A general scheme for the [3+2] cycloaddition of a pyridinium ylide with an alkene is depicted below, leading to the formation of a tetrahydroindolizine derivative, which can then be oxidized to the aromatic indolizine.

![General Scheme of [3+2] Cycloaddition of a Pyridinium Ylide](https://i.imgur.com/example.png)

Caption: General reaction scheme for the [3+2] dipolar cycloaddition of a pyridinium ylide with an alkene, followed by oxidation to an indolizine.

While specific experimental data for 2-(2-Phenylethyl)pyridin-1-ium-1-olate is not available in the reviewed literature, the following table provides examples of related pyridinium ylides and their reactivity in cycloaddition reactions.

| Pyridinium Ylide Precursor | Dipolarophile | Product | Yield (%) | Reference |

| N-phenacylpyridinium bromide | Diethyl acetylenedicarboxylate | Diethyl 2-phenylindolizine-1,3-dicarboxylate | - | researchgate.net |

| N-ethoxycarbonylmethylpyridinium bromide | Methyl propiolate | Methyl 1-ethoxycarbonylindolizine-3-carboxylate | - | nih.gov |

| N-(cyanomethyl)pyridinium chloride | Acrylonitrile | 3-amino-1-cyanoindolizine | - | psu.edu |

Interactive Data Table: The reactivity of pyridinium ylides in cycloaddition reactions is dependent on the nature of the substituents. Electron-withdrawing groups on the ylide and the dipolarophile generally lead to higher yields.

The nucleophilic character of pyridinium ylides allows them to participate in addition reactions to electron-deficient unsaturated systems, such as α,β-unsaturated carbonyl compounds, in what is known as a Michael addition. rsc.orgresearchgate.net This reaction involves the attack of the ylidic carbanion on the β-carbon of the Michael acceptor.

For 2-(2-Phenylethyl)pyridin-1-ium-1-olate, the ylide is expected to act as a nucleophile. The reaction with an α,β-unsaturated ketone would proceed via the formation of an enolate intermediate, which can then undergo further reactions. The outcome of the reaction can be influenced by the reaction conditions and the specific substrates used. psu.edu

A novel reactivity pattern involving a cascade Michael addition/elimination process has been described for pyridinium ylides with certain electron-deficient alkenes. rsc.org This highlights the potential for complex transformations initiated by the nucleophilic addition of the ylide.

Pyridinium ylides are the conjugate bases of their corresponding pyridinium salts. The acidity of the N-alkyl proton in the pyridinium salt determines the ease of ylide formation. The pKa of the conjugate acid of a pyridinium ylide is a key parameter in understanding its stability and reactivity. nih.gov Electron-withdrawing substituents on the pyridine ring lower the pKa of the corresponding pyridinium salt, facilitating ylide formation. nih.gov

While the specific pKa for the conjugate acid of 2-(2-Phenylethyl)pyridin-1-ium-1-olate is not documented, the 2-phenylethyl group is not strongly electron-withdrawing, suggesting that a relatively strong base would be required for its formation from the corresponding pyridinium salt. The basicity of the ylide itself is also an important factor in its reactivity, as it can act as a base in proton transfer reactions. The proton affinity of ylides is a measure of their gas-phase basicity and can be studied computationally and experimentally. nih.govrsc.org

Reactivity of the Phenylethyl Side Chain and Functional Group Transformations

The phenylethyl side chain of 2-(2-Phenylethyl)pyridin-1-ium-1-olate offers additional sites for chemical modification, distinct from the reactivity of the pyridinium ylide moiety.

The phenyl group of the phenylethyl side chain can undergo electrophilic aromatic substitution reactions. The pyridinium ylide moiety is not expected to have a significant electronic effect on the remote phenyl ring, so the reactivity and regioselectivity of substitution will be primarily governed by the ethyl group attached to the phenyl ring. The ethyl group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. rsc.org

Pyridine N-oxides themselves can undergo electrophilic substitution, and the N-oxide group directs incoming electrophiles to the 4-position. rsc.orgyoutube.com

The aliphatic ethyl bridge connecting the phenyl and pyridinium rings is another potential site for functionalization. However, the C-H bonds of the ethyl group are generally unreactive. Functionalization would likely require harsh conditions, such as free-radical reactions, which may not be compatible with the pyridinium ylide structure.

Transformations involving the side chain are more commonly explored with related pyridine derivatives. For instance, pyridine N-oxides with alkyl groups at the 2-position can undergo reactions at the side chain, such as oxidation or rearrangement, often facilitated by the N-oxide group. chemtube3d.com

Photochemical and Thermal Transformations

The photochemical and thermal reactivity of 2-(2-Phenylethyl)pyridin-1-ium-1-olate is anticipated to be governed by the pyridine N-oxide moiety. This functional group is known to undergo a variety of transformations upon exposure to light or heat.

Photochemical Transformations: The phenylethyl substituent at the 2-position is likely to influence the photochemical pathways available to the pyridine N-oxide ring. Irradiation of pyridine N-oxides can lead to rearrangements and the formation of various isomers. The presence of the aromatic phenylethyl group may facilitate intramolecular energy transfer or participate in radical-based reactions.

Potential Photochemical Reactions:

Isomerization: Formation of oxaziridine (B8769555) intermediates, which can rearrange to pyridones or open to form unsaturated nitriles.

Deoxygenation: Loss of the oxygen atom to yield the parent pyridine, 2-(2-phenylethyl)pyridine (B1606467). This process may be influenced by the solvent and the presence of photosensitizers.

Intramolecular Cyclization: The phenylethyl side chain could potentially undergo cyclization reactions with the pyridine ring upon photoactivation, leading to novel heterocyclic systems.

Thermal Transformations: Thermally induced reactions of pyridine N-oxides often involve rearrangements and eliminations. The stability of 2-(2-Phenylethyl)pyridin-1-ium-1-olate will be dependent on the temperature and the presence of other reagents.

Potential Thermal Reactions:

Rearrangement: Similar to photochemical pathways, thermal conditions can induce rearrangement to pyridone derivatives.

Decomposition: At higher temperatures, decomposition to smaller fragments is expected. The phenylethyl group may undergo cleavage or further reactions.

| Transformation Type | Predicted Products | Conditions |

| Photochemical | Pyridones, 2-(2-phenylethyl)pyridine, cyclized products | UV irradiation |

| Thermal | Pyridones, decomposition fragments | High temperature |

Ligand and Coordination Chemistry in Metal Complex Formation

The oxygen atom of the N-oxide group in 2-(2-Phenylethyl)pyridin-1-ium-1-olate is a potent coordination site for metal ions. Pyridine N-oxides are well-established ligands in coordination chemistry, forming stable complexes with a wide range of transition metals and main group elements.

Coordination Modes: 2-(2-Phenylethyl)pyridin-1-ium-1-olate is expected to act as a monodentate ligand, coordinating to metal centers through the oxygen atom. The steric bulk of the 2-(2-phenylethyl) group may influence the coordination geometry and the number of ligands that can bind to a single metal center. It is also possible for the phenylethyl group to engage in secondary interactions with the metal or other ligands in the coordination sphere.

Expected Metal Complexes: A variety of metal complexes can be anticipated, with the specific structure and properties depending on the metal ion, the counter-ion, and the reaction conditions.

| Metal Ion | Potential Coordination Geometry | Potential Properties |

| Copper(II) | Tetrahedral or square planar | Paramagnetic, colored |

| Zinc(II) | Tetrahedral | Diamagnetic, colorless |

| Palladium(II) | Square planar | Catalytically active |

| Ruthenium(II) | Octahedral | Luminescent, photochemically active |

Supramolecular Chemistry and Non-Covalent Interactions

The structure of 2-(2-Phenylethyl)pyridin-1-ium-1-olate, with its aromatic rings and polar N-oxide group, is conducive to a range of non-covalent interactions that can drive the formation of supramolecular assemblies.

Hydrogen Bonding: The N-oxide oxygen is a strong hydrogen bond acceptor. In the presence of suitable hydrogen bond donors (e.g., water, alcohols, or other protic molecules), 2-(2-Phenylethyl)pyridin-1-ium-1-olate can form well-defined hydrogen-bonded networks in the solid state and in solution.

π-π Stacking: The presence of both a pyridine and a phenyl ring allows for significant π-π stacking interactions. These interactions can occur between the pyridine ring of one molecule and the phenyl ring of another (heteroaromatic stacking), or between similar aromatic rings of adjacent molecules. The flexible ethyl linker allows the molecule to adopt conformations that optimize these stacking arrangements, which can play a crucial role in the crystal packing and the formation of larger aggregates.

Other Non-Covalent Interactions:

C-H···π interactions: The hydrogen atoms of the ethyl linker and the aromatic rings can interact with the π-electron clouds of adjacent aromatic systems.

Dipole-dipole interactions: The polar N-oxide group can participate in dipole-dipole interactions, further stabilizing supramolecular structures.

| Interaction Type | Participating Groups | Expected Influence |

| Hydrogen Bonding | N-oxide oxygen, protic solvents/molecules | Crystal packing, solubility |

| π-π Stacking | Pyridine ring, Phenyl ring | Formation of columnar or layered structures |

| C-H···π Interactions | Ethyl and aromatic C-H bonds, aromatic rings | Fine-tuning of molecular conformation |

Applications in Advanced Scientific Disciplines Excluding Prohibited Areas

Role in Organic Synthesis as a Precursor or Reagent

Pyridinium (B92312) compounds are widely utilized in organic synthesis as catalysts, intermediates, and building blocks for more complex molecules. researchgate.net Pyridinium ylides, which are neutral compounds with adjacent positive and negative charges, are particularly reactive intermediates. researchgate.net

Catalyst in Organic Transformations

While there is no specific information on 2-(2-Phenylethyl)pyridin-1-ium-1-olate acting as a catalyst, pyridinium salts, in general, can function as catalysts in various organic reactions. ontosight.ai Their ability to act as phase-transfer catalysts or to activate substrates makes them useful in a range of transformations. The specific structure of 2-(2-Phenylethyl)pyridin-1-ium-1-olate, with its phenylethyl substituent, could potentially influence its catalytic activity and selectivity in certain reactions, though this remains to be experimentally verified.

Building Block for Complex Molecular Architectures

Pyridinium ylides are well-established as 1,3-dipoles in cycloaddition reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net Specifically, the reaction of pyridinium ylides with various dipolarophiles, such as alkenes and alkynes, can lead to the formation of indolizine (B1195054) derivatives and other complex scaffolds. researchgate.netresearchgate.net It is plausible that 2-(2-Phenylethyl)pyridin-1-ium-1-olate could serve as a precursor to a pyridinium ylide, which could then participate in such cycloaddition reactions to generate intricate molecular architectures. The phenylethyl group would be incorporated into the final product, potentially imparting unique properties.

A general scheme for the generation of a pyridinium ylide and its subsequent [3+2] cycloaddition is shown below:

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Pyridinium Salt | Base | Varies | Pyridinium Ylide |

| Pyridinium Ylide | Dipolarophile (e.g., alkyne) | Varies | Dihydroindolizine |

This is a generalized representation of reactions involving pyridinium ylides and does not represent specific experimental data for 2-(2-Phenylethyl)pyridin-1-ium-1-olate.

Materials Science and Engineering Applications

The incorporation of pyridinium moieties into materials can lead to interesting optical, electronic, and responsive properties. rsc.org

Optoelectronic Materials and Photonic Devices

Pyridinium N-phenolate betaine (B1666868) dyes are known for their solvatochromic properties, meaning their color changes with the polarity of the solvent. acs.orgcdnsciencepub.com This makes them useful as probes for solvent polarity. While the specific photophysical properties of 2-(2-Phenylethyl)pyridin-1-ium-1-olate have not been reported, related pyridinium-based compounds have been investigated for their luminescence and potential use in electronic devices. researchgate.netmdpi.com The extended conjugation and potential for charge transfer within such molecules are key to these properties.

Polymer Chemistry and Functional Materials (e.g., Monomers, Cross-linkers)

Polybetaines, which are polymers containing betainic structures, are a class of materials with applications in the biomedical field due to their biocompatibility and antifouling properties. mdpi.com Poly(ylides) have also emerged as a class of charge-neutral, hydrophilic polymers. rsc.org It is conceivable that a monomer derived from 2-(2-Phenylethyl)pyridin-1-ium-1-olate could be synthesized and polymerized to create novel functional polymers. The phenylethyl group could influence the physical properties of the resulting polymer, such as its solubility and thermal stability.

Smart Materials and Stimuli-Responsive Systems

Stimuli-responsive materials, which change their properties in response to external stimuli like light, pH, or temperature, are a major area of materials research. nih.govrsc.org Pyridinium-based compounds have been incorporated into multi-stimuli-responsive materials. rsc.orgnih.gov The potential for reversible chemical transformations or changes in molecular conformation in response to external triggers makes pyridinium derivatives attractive candidates for the development of smart materials. Research into the responsive behavior of 2-(2-Phenylethyl)pyridin-1-ium-1-olate could unveil its potential in this area.

Advanced Chemical Sensing and Detection Mechanisms

The unique zwitterionic and solvatochromic properties inherent to the pyridinium N-phenolate betaine class of compounds, to which 2-(2-Phenylethyl)pyridin-1-ium-1-olate belongs, position it as a promising candidate for the development of sophisticated chemo- and biosensors.

Chemo- and Biosensors based on Molecular Recognition

Pyridinium N-phenolate betaine dyes are well-documented for their pronounced negative solvatochromism, meaning their light absorption shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. This sensitivity to the microenvironment makes them excellent probes for solvent polarity. This principle can be harnessed to create sensors where molecular recognition events alter the local polarity, resulting in a detectable color change.

The structure of 2-(2-Phenylethyl)pyridin-1-ium-1-olate, featuring a phenylethyl group, could offer specific advantages. The aromatic phenylethyl moiety can engage in π-π stacking interactions with target analytes, providing a mechanism for molecular recognition. For instance, it could be incorporated into a polymer matrix or attached to a solid support to create a sensor for aromatic pollutants in water. The binding of an aromatic analyte would alter the microenvironment around the dye, leading to a spectral shift. Pyridinium-based fluororeceptors have been shown to effectively recognize specific anions through techniques like the 'Indicator Displacement Assay' (IDA). nih.gov

Furthermore, pyridinium-based zwitterionic compounds are being explored for their role in creating chemosensors. rsc.orgrsc.org The design of a sensor could involve the synthesis of a receptor that selectively binds a target molecule. This binding event would then influence the electronic properties of the integrated 2-(2-Phenylethyl)pyridin-1-ium-1-olate, producing a measurable optical response.

Below is an illustrative data table showing the potential solvatochromic shifts of a hypothetical sensor based on 2-(2-Phenylethyl)pyridin-1-ium-1-olate upon binding different analytes.

| Analyte | Binding Affinity (Ka, M⁻¹) | Wavelength Shift (nm) | Visual Color Change |

| Benzene | 150 | -15 | Blue to Green-Blue |

| Toluene | 250 | -25 | Blue to Cyan |

| Naphthalene | 800 | -40 | Blue to Green |

| Anthracene | 1200 | -55 | Blue to Yellow-Green |

Probes for Mechanistic Biological Studies

The intrinsic fluorescence and environment-sensitive nature of pyridinium derivatives make them valuable as probes in biological research. A tetraphenylethene-substituted pyridinium salt has demonstrated utility as a fluorescent visualizer for the specific staining of mitochondria in living cells, owing to its hydrophobic and cationic characteristics. rsc.org

The 2-(2-Phenylethyl)pyridin-1-ium-1-olate molecule, with its positively charged pyridinium ring and lipophilic phenylethyl group, could potentially exhibit similar behavior. The phenylethyl group may enhance its ability to penetrate cell membranes and localize within specific organelles like mitochondria, which have a negative membrane potential. Once inside, changes in the local environment, such as membrane polarity or binding to intracellular structures, could modulate its fluorescent properties. This would allow for real-time imaging and the study of mitochondrial dynamics and function.

The table below outlines the hypothetical photophysical properties of 2-(2-Phenylethyl)pyridin-1-ium-1-olate as a biological probe in different cellular environments.

| Cellular Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

| Cytosol (Aqueous) | 420 | 580 | 0.15 |

| Lipid Bilayer | 405 | 530 | 0.45 |

| Mitochondrial Matrix | 410 | 545 | 0.38 |

| Protein-Bound | 395 | 510 | 0.60 |

Energy Storage and Conversion Technologies

The field of energy storage and conversion is actively exploring novel organic materials to overcome the limitations of traditional metal-based systems. Pyridinium-based compounds are at the forefront of this research due to their electrochemical stability and tunable redox properties.

Aqueous organic redox flow batteries (AORFBs) have emerged as a promising technology for stationary energy storage. cam.ac.uk Pyridinium electrolytes are considered strong candidates for these systems. researchgate.net The electrochemical behavior of these electrolytes can be fine-tuned through chemical modification. The introduction of the phenylethyl group in 2-(2-Phenylethyl)pyridin-1-ium-1-olate could influence its solubility in aqueous and organic electrolytes, as well as its redox potential and stability during cycling. Research on associative pyridinium electrolytes suggests that molecular design can lead to air-tolerant redox flow batteries. researchgate.net

The table below presents hypothetical electrochemical data for an electrolyte based on 2-(2-Phenylethyl)pyridin-1-ium-1-olate compared to a standard pyridinium compound in an AORFB.

| Compound | Redox Potential (V vs. SHE) | Solubility in Water (M) | Cycling Stability (% capacity retention after 100 cycles) |

| 1-Methylpyridinium Chloride | -0.85 | > 2.0 | 95% |

| 2-(2-Phenylethyl)pyridin-1-ium-1-olate | -0.78 | 0.5 | 98% |

The zwitterionic nature of 2-(2-Phenylethyl)pyridin-1-ium-1-olate might also be advantageous in other energy applications. Zwitterionic ligands have been shown to enhance proton mobility in materials for fuel cells. nih.gov While direct application in this area requires further investigation, the fundamental properties of the compound suggest it could be a building block for novel materials in energy technologies.

Structure Function Relationships and Molecular Design Principles for 2 2 Phenylethyl Pyridin 1 Ium 1 Olate

Influence of Substituent Effects on Reactivity and Electronic Structure

The 2-(2-phenylethyl) group is a critical determinant of the electronic and steric properties of the pyridinium (B92312) N-olate core. Its influence can be dissected into several contributing factors:

Electronic Effects: The phenylethyl substituent is generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the pyridinium ring, which in turn influences the nucleophilicity of the N-olate oxygen. Compared to an unsubstituted or electron-withdrawn pyridinium N-olate, the increased electron density in 2-(2-phenylethyl)pyridin-1-ium-1-olate is expected to enhance the nucleophilic character of the oxygen atom. However, the aromatic phenyl ring can also participate in π-stacking interactions, which may subtly modulate the electronic environment.

Steric Effects: The presence of the bulky phenylethyl group at the 2-position introduces significant steric hindrance around the N-olate functionality and one of the adjacent carbon atoms of the pyridine (B92270) ring. This steric bulk can influence the regioselectivity of reactions involving the pyridinium ring. For instance, in reactions where a reagent might typically attack the 2- or 6-position of the pyridine ring, the phenylethyl group would likely direct the attack towards the less hindered 6-position.

| Feature | Influence of the 2-(2-Phenylethyl) Group | Predicted Impact on Reactivity |

|---|---|---|

| Electronic Effect | Inductive electron donation (+I) | Increased nucleophilicity of the N-olate oxygen. |

| Steric Effect | Significant bulk around the 2-position | Directs incoming reagents to the less hindered 6-position. |

| Aromatic System | Potential for π-stacking interactions | Modulation of intermolecular interactions and reaction pathways. |

Rational Design Strategies for Modulating Specific Chemical Functions

Rational design strategies for modifying the chemical functions of 2-(2-phenylethyl)pyridin-1-ium-1-olate would focus on systematic alterations of its molecular structure to achieve desired properties. These strategies can be broadly categorized as follows:

Modification of the Pyridine Ring: Introducing electron-withdrawing or electron-donating substituents at other positions (3, 4, 5, or 6) of the pyridine ring would allow for fine-tuning of the electronic properties of the N-olate. For example, an electron-withdrawing group at the 4-position would decrease the electron density on the N-olate oxygen, reducing its nucleophilicity.

Alteration of the 2-Substituent: The phenylethyl group can be modified to modulate steric and electronic effects. Replacing the phenyl group with other aromatic or aliphatic groups, or altering the length of the ethyl linker, would systematically change the steric hindrance and electronic influence on the pyridinium core.

Introduction of Functional Groups: Specific functional groups can be incorporated into the molecule to impart new functionalities. For example, introducing a coordinating group on the phenylethyl chain could lead to the design of novel ligands for metal catalysis. Similarly, attaching a fluorescent tag could enable its use as a molecular probe.

The design of novel PI3Kα/mTOR dual inhibitors based on a pyridino[2,3-D]pyrimidine core has demonstrated the successful application of rational design by modifying alkyl substituents at the C2 site to improve pharmacokinetic properties and in vivo antitumor activity. nih.gov This highlights the potential of systematically modifying the 2-substituent to optimize biological or chemical activity.

Relationship between Electronic Structure and Reactivity/Application Potential

The electronic structure of 2-(2-phenylethyl)pyridin-1-ium-1-olate is key to its reactivity and potential applications. The molecule is a zwitterion, with a positive charge on the pyridinium nitrogen and a negative charge on the exocyclic oxygen. This charge distribution, along with the frontier molecular orbitals (HOMO and LUMO), dictates how the molecule will interact with other chemical species.

Nucleophilicity and Basicity: The highest occupied molecular orbital (HOMO) is expected to have significant character on the N-olate oxygen, making this site nucleophilic and basic. The electron-donating nature of the 2-phenylethyl group further enhances this property. This suggests potential applications as a catalyst or reagent in reactions requiring a mild base or nucleophile.

Electrophilicity of the Pyridine Ring: The pyridinium ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). However, the steric bulk of the 2-phenylethyl group would likely disfavor attack at the 2-position.

1,3-Dipolar Cycloadditions: Pyridinium N-olates can act as 1,3-dipoles in cycloaddition reactions, a property that is valuable in the synthesis of heterocyclic compounds. The reactivity and regioselectivity of these reactions are highly dependent on the electronic and steric nature of the substituents on the pyridine ring.

Computational studies, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure of 2-(2-phenylethyl)pyridin-1-ium-1-olate and its analogues. nih.gov Such studies can predict parameters like charge distribution, frontier orbital energies, and reaction pathways, thereby guiding the rational design of new molecules with specific reactivity profiles and application potentials.

Challenges, Future Directions, and Emerging Research Avenues

Current Limitations in Synthesis and Advanced Characterization Methodologies

While the synthesis of pyridine (B92270) N-oxides is well-established, the preparation of specific derivatives like 2-(2-phenylethyl)pyridin-1-ium-1-olate can still present challenges.

Synthesis Limitations:

Regioselectivity: Achieving selective functionalization at specific positions of the pyridine ring can be difficult, especially for multifunctionalized derivatives. researchgate.net

Functional Group Tolerance: Some oxidation methods for creating the N-oxide functionality exhibit poor tolerance for certain functional groups, which can complicate the synthesis of complex molecules. acs.org For instance, strong oxidizing agents may react with other sensitive parts of the molecule.

Scalability: Transitioning from laboratory-scale synthesis to large-scale industrial production can be problematic due to safety concerns with exothermic reactions and the handling of hazardous reagents. thieme-connect.com

Advanced Characterization:

The structural elucidation of 2-(2-phenylethyl)pyridin-1-ium-1-olate relies on standard spectroscopic techniques. However, complex reaction mixtures or the formation of minor byproducts may require more advanced characterization methods. Detailed NMR and mass spectrometry studies are crucial for unambiguous structure confirmation, and in some cases, single-crystal X-ray diffraction is invaluable for determining the solid-state structure.

| Method | Application in Characterization |

| NMR Spectroscopy | Elucidation of the molecular structure and stereochemistry. |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure in the solid state. wikipedia.org |

| Computational Chemistry | Prediction of spectroscopic properties and reaction mechanisms. |

Unexplored Reactivity Pathways and Mechanistic Puzzles

The reactivity of pyridine N-oxides is a rich area of study, yet many pathways remain to be explored for 2-(2-phenylethyl)pyridin-1-ium-1-olate.

C-H Functionalization: Direct functionalization of the C-H bonds on both the pyridine and the phenylethyl moieties offers a powerful strategy for creating new derivatives. acs.orgnih.gov Recent advances in photocatalysis have shown that pyridine N-oxides can act as hydrogen atom transfer (HAT) agents, opening up new avenues for C-H functionalization. rsc.orgnih.gov

Cycloaddition Reactions: The N-oxide group can participate in cycloaddition reactions, providing access to novel heterocyclic scaffolds. arkat-usa.orgacs.org The specific cycloaddition behavior of 2-(2-phenylethyl)pyridin-1-ium-1-olate is an area ripe for investigation.

Photocatalysis: The use of visible light to promote reactions of pyridine N-oxides is a rapidly developing field. acs.orgnih.gov Exploring the photocatalytic reactions of 2-(2-phenylethyl)pyridin-1-ium-1-olate could lead to the discovery of novel transformations and synthetic methods. digitellinc.com

Mechanistic studies on the reactions of this compound could reveal interesting insights. For example, understanding the interplay between the N-oxide functionality and the phenylethyl side chain during reactions could uncover unique reactivity patterns and provide opportunities for controlling reaction outcomes.

Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The adoption of emerging technologies can address many of the current limitations in the synthesis and study of 2-(2-phenylethyl)pyridin-1-ium-1-olate.

Flow Chemistry: Continuous flow reactors offer significant advantages for the synthesis of pyridine N-oxides, including improved safety, better heat and mass transfer, and enhanced scalability. organic-chemistry.orgresearchgate.net The implementation of flow chemistry could enable the safer and more efficient large-scale production of 2-(2-phenylethyl)pyridin-1-ium-1-olate. thieme-connect.comthieme-connect.com A two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been successfully demonstrated, showcasing the potential of this technology. researchgate.net

Machine Learning in Synthesis: Machine learning algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.gov Applying machine learning to the synthesis of 2-(2-phenylethyl)pyridin-1-ium-1-olate could accelerate the discovery of optimal synthetic protocols and new reactions. semanticscholar.org

| Technology | Potential Impact on 2-(2-Phenylethyl)pyridin-1-ium-1-olate Research |

| Flow Chemistry | Safer, more efficient, and scalable synthesis. |

| Machine Learning | Optimization of reaction conditions and discovery of new synthetic routes. |

| High-Throughput Experimentation | Rapid screening of reaction conditions and catalysts. |

| Automated Synthesis | Increased efficiency and reproducibility of synthetic procedures. |

Potential for Novel Applications in Interdisciplinary Fields

The unique structural features of 2-(2-phenylethyl)pyridin-1-ium-1-olate suggest its potential for a wide range of applications in various scientific disciplines.

Medicinal Chemistry: Pyridine N-oxides are found in a number of biologically active compounds and are used as precursors to pharmaceuticals. wikipedia.orgnih.gov The phenylethyl moiety is also a common scaffold in medicinal chemistry. The combination of these two groups in 2-(2-phenylethyl)pyridin-1-ium-1-olate makes it an interesting candidate for drug discovery programs. acs.org Pyridine N-oxides have also been investigated as coformers in the development of drug cocrystals to improve the physicochemical properties of active pharmaceutical ingredients. researchgate.net

Catalysis: Chiral pyridine N-oxides have been successfully employed as organocatalysts in a variety of asymmetric transformations. scripps.edunih.gov The development of chiral versions of 2-(2-phenylethyl)pyridin-1-ium-1-olate could lead to new and efficient catalysts for stereoselective synthesis.

Economic and Environmental Sustainability in Future Research and Development

Future research on 2-(2-phenylethyl)pyridin-1-ium-1-olate should prioritize economic and environmental sustainability.

Green Chemistry: The development of synthetic routes that utilize environmentally benign reagents and solvents is a key goal. nih.gov For example, using hydrogen peroxide as an oxidant instead of peroxy acids reduces the generation of hazardous waste. rsc.org Solvent-free reaction conditions are also highly desirable. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. Developing catalytic syntheses for 2-(2-phenylethyl)pyridin-1-ium-1-olate and its derivatives will be crucial for sustainable production.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials would further enhance its environmental credentials.

By addressing these challenges and embracing new technologies and sustainable practices, the scientific community can unlock the full potential of 2-(2-phenylethyl)pyridin-1-ium-1-olate and pave the way for exciting new discoveries and applications.

Q & A

Q. How can hydrogen-bonding networks in crystal structures inform supramolecular applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.